Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with a methyl ester group and a 4-fluoro-3-hydroxyphenyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-fluoro-3-hydroxybenzaldehyde with thiophene-2-carboxylic acid, followed by esterification with methanol. The reaction conditions typically include the use of a catalyst such as p-toluenesulfonic acid and a dehydrating agent like thionyl chloride .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation. The compound’s fluorine and hydroxyl groups play a crucial role in its binding affinity and specificity to these targets .
Comparison with Similar Compounds
Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3S/c1-16-12(15)11-5-8(6-17-11)7-2-3-9(13)10(14)4-7/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWQOZACDSOQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684405 |
Source
|
Record name | Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-44-6 |
Source
|
Record name | Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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